molecular formula C12H15N3O3 B571826 tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate CAS No. 1313712-34-3

tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate

Cat. No. B571826
CAS RN: 1313712-34-3
M. Wt: 249.27
InChI Key: RVZPFWIMBSBCOC-UHFFFAOYSA-N
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Description

“tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate” is a chemical compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

The synthesis of isoxazole derivatives, including “this compound”, is of prime importance due to their wide range of biological activities . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .


Molecular Structure Analysis

The molecular structure of “this compound” is C12H15N3O3. It consists of a tert-butyl group attached to a carbamate group, which is further attached to a 3-aminobenzo[d]isoxazol-4-yl group.


Chemical Reactions Analysis

Isoxazole derivatives, including “this compound”, have been the subject of significant contemporary investigation . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 249.27. The compound is solid at room temperature .

Scientific Research Applications

Synthesis as an Intermediate in Targeted Molecule Production

Tert-butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate and its derivatives are significant in the synthesis of target molecules, especially in the field of medicinal chemistry. For instance, Zhang et al. (2022) detailed the synthesis of a tert-butyl carbamate derivative as an intermediate in the creation of mTOR-targeted PROTAC molecule PRO1. This highlights its role in the synthesis of complex molecules with potential therapeutic applications (Qi Zhang et al., 2022).

Crystallographic and Structural Analysis

The compound has been studied for its crystallographic properties. Kant et al. (2015) conducted synthetic and crystallographic studies of a tert-butyl carbamate derivative, providing insights into its molecular structure and interactions. This research is crucial for understanding the physical and chemical properties of the compound (R. Kant et al., 2015).

Carbene Structure Analysis

In another study, the carbene structure of stable acyl (formyl) anion equivalents, which includes tert-butyl derivatives, was investigated by Hill et al. (1997). This research adds to the understanding of the stability and structural characteristics of these compounds, which is essential for various chemical syntheses (C. Hill et al., 1997).

Role in Photocatalysis

Tert-butyl carbamates have also been used in photocatalysis. Wang et al. (2022) reported on the photoredox-catalyzed amination of specific compounds using a tert-butyl carbamate derivative, demonstrating its utility in catalyzing chemical reactions under mild conditions (Zhi-Wei Wang et al., 2022).

Safety and Hazards

The safety information for “tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate” indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, H335 . Precautionary measures include P261, P305, P338, P351 .

Future Directions

The future directions for “tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate” and other isoxazole derivatives involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This will help in the development of clinically viable drugs using this information .

properties

IUPAC Name

tert-butyl N-(3-amino-1,2-benzoxazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-12(2,3)17-11(16)14-7-5-4-6-8-9(7)10(13)15-18-8/h4-6H,1-3H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZPFWIMBSBCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C(=CC=C1)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724458
Record name tert-Butyl (3-amino-1,2-benzoxazol-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1313712-34-3
Record name tert-Butyl (3-amino-1,2-benzoxazol-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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